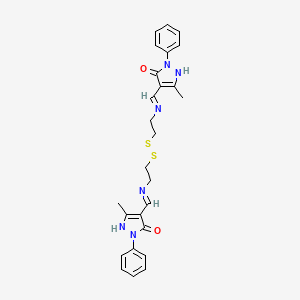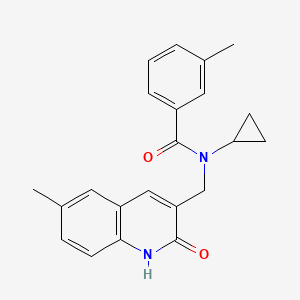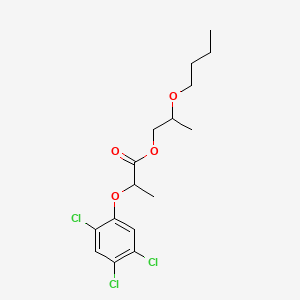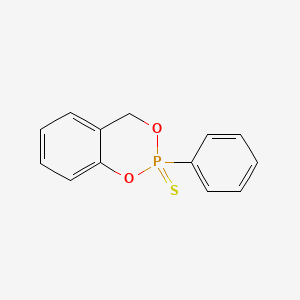
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyleneimine and a dithiobis compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium acetate, at room temperature . The resulting product is then purified through filtration and characterized using various spectroscopic techniques, including IR and NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, typically under an inert atmosphere.
Substitution: Substitution reactions often involve nucleophiles, such as amines or thiols, and are carried out in the presence of a base, such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学研究应用
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) has a wide range of scientific research applications:
作用机制
The primary mechanism of action of Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) involves its ability to scavenge free radicals. This antioxidant activity is crucial in protecting cells from oxidative stress and damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. Additionally, it may inhibit specific enzymes, such as lipoxygenase, which are involved in the production of reactive oxygen species .
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in similar applications.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their cytotoxic effects and radical scavenging activity.
Uniqueness
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) stands out due to its unique structural features, which confer enhanced stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
24664-57-1 |
|---|---|
分子式 |
C26H28N6O2S2 |
分子量 |
520.7 g/mol |
IUPAC 名称 |
5-methyl-4-[2-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H28N6O2S2/c1-19-23(25(33)31(29-19)21-9-5-3-6-10-21)17-27-13-15-35-36-16-14-28-18-24-20(2)30-32(26(24)34)22-11-7-4-8-12-22/h3-12,17-18,29-30H,13-16H2,1-2H3 |
InChI 键 |
BNWFHKIGMPPSKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCCSSCCN=CC3=C(NN(C3=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)


![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)

![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)

![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
